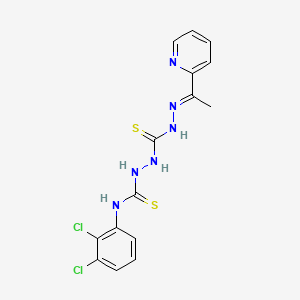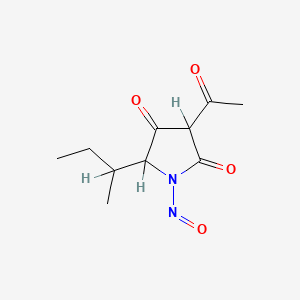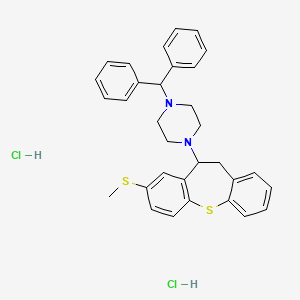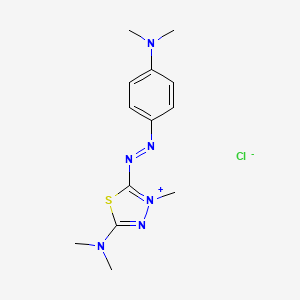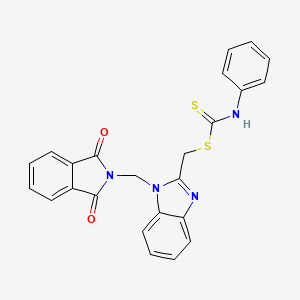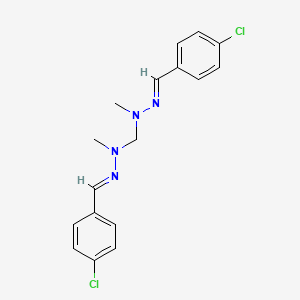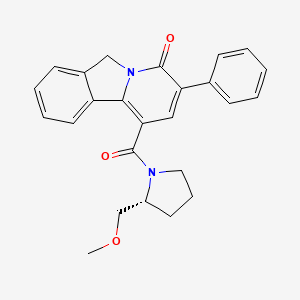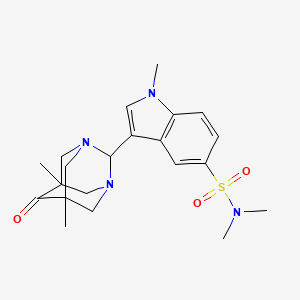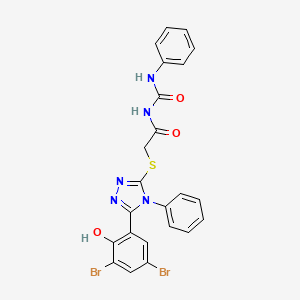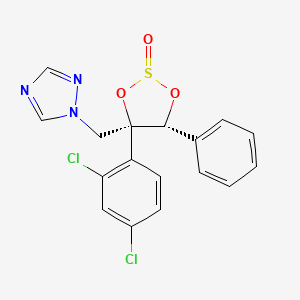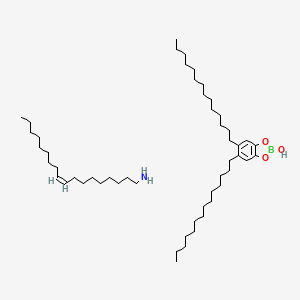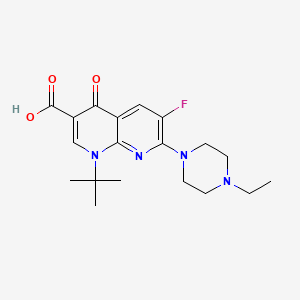
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and piperazine ring formation. Common reagents used in these reactions include alkyl halides, fluorinating agents, and piperazine derivatives. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Industrial methods may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with typical conditions involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives.
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable tool in synthetic organic chemistry.
Biology: Researchers investigate the compound’s biological activities, such as its potential as an antimicrobial or anticancer agent.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: The compound’s chemical stability and reactivity make it useful in industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoroquinolones: A class of antibiotics that includes compounds with similar structural features and mechanisms of action.
Piperazine derivatives: Compounds containing the piperazine ring, which is a common structural motif in many biologically active molecules.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- stands out due to its unique combination of structural features, such as the presence of the naphthyridine core, the piperazine ring, and the fluorine atom. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
182869-01-8 |
|---|---|
Molecular Formula |
C19H25FN4O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-tert-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-5-22-6-8-23(9-7-22)17-14(20)10-12-15(25)13(18(26)27)11-24(16(12)21-17)19(2,3)4/h10-11H,5-9H2,1-4H3,(H,26,27) |
InChI Key |
OVHAOWSQROVGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


